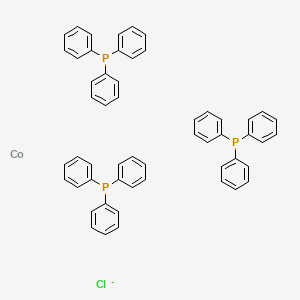

Chlorotris(triphenylphosphine)cobalt(I)

Vue d'ensemble

Description

Chlorotris(triphenylphosphine)cobalt(I) is a transition metal catalyst with the linear formula [(C6H5)3P]3CoCl . It has a molecular weight of 881.24 . It is often used as a stoichiometric reducing agent in the radical dimerization of halogenated organic molecules .

Synthesis Analysis

Chlorotris(triphenylphosphine)cobalt(I) can be synthesized from cobalt(II) chloride hexahydrate and triphenylphosphine in an ethanol solution, reduced by sodium borohydride or zinc powder . Another method involves the reaction of dichlorobis(triphenylphosphine)cobalt(II) and LiSnPh3 in tetrahydrofuran .Chemical Reactions Analysis

Chlorotris(triphenylphosphine)cobalt(I) is known to react with various types of organic halides . It’s also used in the cobalt(I)-catalyzed, stereoselective olefination of alkylzinc reagents with aryl aldehydes . It serves as a reagent for the reductive radical dimerization of 3-haloindoline derivatives .Physical And Chemical Properties Analysis

Chlorotris(triphenylphosphine)cobalt(I) appears as a brown or blue powder . It has a melting point of 135-139 °C . It’s insoluble in water .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Chlorotris(triphenylphosphine)cobalt(I) serves as a versatile catalyst in various organic transformations. Some notable applications include:

- Radical Dimerization : As a stoichiometric reducing agent, it facilitates the radical dimerization of halogenated organic molecules . This process is essential for creating new carbon-carbon bonds and synthesizing complex organic compounds.

Reductive Coupling Reactions

The compound is particularly effective in reductive coupling reactions. Here’s an example:

- Benzylic Halides Coupling : Chlorotris(triphenylphosphine)cobalt(I) mediates the reductive coupling of benzylic halides under mild and neutral conditions . This reaction is valuable for constructing carbon-carbon bonds in aromatic systems.

Mécanisme D'action

Target of Action

Chlorotris(triphenylphosphine)cobalt(I) is primarily targeted towards halogenated organic molecules . It acts as a stoichiometric reducing agent and is employed in the radical dimerization of these molecules .

Mode of Action

The compound interacts with its targets (halogenated organic molecules) through a process known as radical dimerization . This process involves the formation of a carbon-carbon bond, which is facilitated by the cobalt(I) center of the compound .

Biochemical Pathways

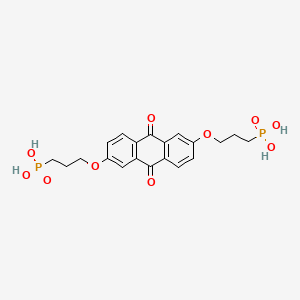

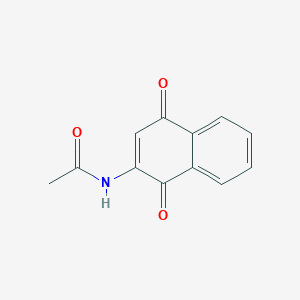

The primary biochemical pathway affected by Chlorotris(triphenylphosphine)cobalt(I) is the radical dimerization of halogenated organic molecules . This process leads to the formation of new carbon-carbon bonds . The compound has also been shown to react with benzocyclobutenedione and 3,4-dimethylcyclobutenedione to furnish the corresponding phthaloyl- and maleoylcobalt complexes, ultimately leading to the formation of the naphtho- and benzoquinones .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its distribution and reactivity in aqueous environments.

Result of Action

The action of Chlorotris(triphenylphosphine)cobalt(I) results in the formation of new carbon-carbon bonds through the dimerization of halogenated organic molecules . This can lead to the synthesis of complex organic structures, including the formation of naphtho- and benzoquinones .

Action Environment

The efficacy and stability of Chlorotris(triphenylphosphine)cobalt(I) can be influenced by environmental factors. The compound is sensitive to air and moisture , which can affect its reactivity. Additionally, its insolubility in water may limit its use in certain environments or reactions. Therefore, it’s typically used under controlled conditions to prevent oxidation and maintain its reactivity.

Safety and Hazards

Chlorotris(triphenylphosphine)cobalt(I) is classified as Acute Toxicity - Category 4 for Oral, Dermal, and Inhalation . It’s harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Orientations Futures

Chlorotris(triphenylphosphine)cobalt(I) has been shown to react with benzocyclobutenedione and 3,4-dimethylcyclobutenedione to furnish the corresponding phthaloyl- and maleoylcobalt complexes, ultimately leading to the formation of the naphtho- and benzoquinones . It’s also a novel mediator for the conversion of benzylic bromides into aromatic aldehydes .

Propriétés

IUPAC Name |

cobalt;triphenylphosphane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Co/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYSPXDKDADL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClCoP3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849394 | |

| Record name | cobalt;triphenylphosphane;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorotris(triphenylphosphine)cobalt(I) | |

CAS RN |

26305-75-9 | |

| Record name | cobalt;triphenylphosphane;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocobalt - triphenylphosphine (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of Chlorotris(triphenylphosphine)cobalt(I) in organic synthesis?

A1: Chlorotris(triphenylphosphine)cobalt(I) is recognized for its ability to mediate various transformations, including:

- Reductive Coupling of Benzylic Halides: This reagent effectively couples benzylic halides under mild conditions, forming carbon-carbon single, double, or triple bonds depending on the halide used [, , ].

- Dehalogenation of Vicinal Dihalides: It can cleanly dehalogenate vicinal dihalides to yield olefins in high yields [].

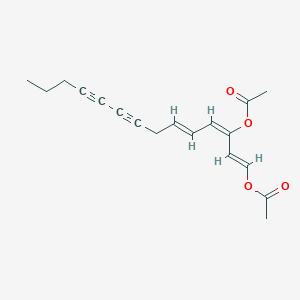

- Reductive Coupling of Allylic Halides: The reagent facilitates the regioselective coupling of allylic halides, producing 1,5-dienes while retaining the double bond stereochemistry []. Notably, this reaction was employed in the stereospecific synthesis of (E, E, E, E)-squalene from (E, E)-farnesyl bromide [].

- Conversion of Halohydrins to Ketones: In the presence of an amine or olefin, Chlorotris(triphenylphosphine)cobalt(I) converts halohydrins to ketones, proceeding through an alkylcobalt intermediate and involving a 1,2-hydrogen shift [, , ].

Q2: How does Chlorotris(triphenylphosphine)cobalt(I) interact with organic halides during these reactions?

A2: While the exact mechanisms can vary depending on the specific reaction, Chlorotris(triphenylphosphine)cobalt(I) likely acts as a catalyst or stoichiometric reagent, undergoing oxidative addition with the organic halide. This forms an organocobalt intermediate that can then participate in various transformations like reductive elimination (forming C-C bonds) or β-hydride elimination (leading to alkenes).

Q3: Are there any examples of Chlorotris(triphenylphosphine)cobalt(I) facilitating the synthesis of complex molecules?

A3: Yes, its utility in synthesizing complex molecules is highlighted by its role in the stereospecific synthesis of (E, E, E, E)-squalene, a triterpene, from (E, E)-farnesyl bromide []. This demonstrates its applicability in constructing polyene natural products.

Q4: Can Chlorotris(triphenylphosphine)cobalt(I) be used to introduce chirality in a molecule?

A4: While Chlorotris(triphenylphosphine)cobalt(I) itself doesn't possess inherent chirality, research indicates its potential in diastereoselective synthesis. For instance, it was used to synthesize (η5-(S)-2-(4-Methylethyl)oxazolinylcyclopentadienyl)(η4-tetraphenylcyclobutadiene)cobalt, achieving high diastereoselectivity in the subsequent cyclopalladation step []. Additionally, it facilitated the diastereoselective synthesis of chiral-at-metal cobaltacycles by reacting chiral ester-linked diynes with the reagent and sodium cyclopentadienide []. This resulted in the formation of (η(5)-cyclopentadienyl)(triphenylphosphine) cobaltacyclopentadiene complexes as single diastereomers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)